molecular formula C9H9BrO2 B120632 Methyl 4-bromo-3-methylbenzoate CAS No. 148547-19-7

Methyl 4-bromo-3-methylbenzoate

Cat. No. B120632
M. Wt: 229.07 g/mol
InChI Key: GTZTYNPAPQKIIR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methylbenzoate is a chemical compound that is part of the methyl benzoate family, which includes various derivatives with different substituents on the benzene ring. These compounds are of interest due to their potential applications in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. Although the provided papers do not directly discuss methyl 4-bromo-3-methylbenzoate, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-tri-n-butylstannylbenzoate, involves the reaction of methyl 4-bromobenzoate with hexabutylditin and a palladium catalyst . This suggests that similar palladium-catalyzed cross-coupling reactions could be employed for the synthesis of methyl 4-bromo-3-methylbenzoate. Additionally, the synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate and 6-bromo-4-methylbenzofuroxan indicates that bromination is a common step in the synthesis of bromo-substituted benzoates, which could be applicable to the synthesis of methyl 4-bromo-3-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal that the crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state structure of these compounds. For methyl 4-bromo-3-methylbenzoate, similar techniques could be used to elucidate its molecular structure and crystal packing.

Chemical Reactions Analysis

The reactivity of bromo-substituted benzoates is highlighted in the synthesis of various derivatives. For instance, the bromo-compounds derived from 4-methyldibenzothiophene were used to prepare related derivatives via lithium exchange . This indicates that the bromo group in methyl 4-bromo-3-methylbenzoate could also be reactive towards nucleophilic substitution reactions, potentially allowing for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, NMR, and computational studies . These studies provide information on vibrational frequencies, chemical shifts, and electronic properties such as HOMO and LUMO energies. For methyl 4-bromo-3-methylbenzoate, similar analyses could be conducted to determine its physical properties, such as melting point, boiling point, and solubility, as well as chemical properties like reactivity and stability.

Scientific Research Applications

Structure-Property Relationships

  • Research on halogenbenzoic acids, including isomeric bromo-methylbenzoic acids, has investigated their thermodynamics of sublimation, fusion, vaporization, and solubility. This study is crucial for understanding the specific interactions in the liquid and crystal phase of these compounds, which is significant for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).

Synthesis and Characterization

  • The synthesis of Methyl 4-bromo-2-methoxybenzoate, a related compound, has been achieved with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).
  • A study on the synthesis of Methyl 4-(bromomethyl)benzoate, another related compound, optimized the conditions to achieve a high yield of 90.5% (Bi Yun-mei, 2012).

Pharmaceutical and Therapeutic Applications

  • A study on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups indicates the potential for photodynamic therapy in cancer treatment, highlighting the importance of such derivatives in medical research (Pişkin et al., 2020).

Material Science and Chemical Properties

  • Research on the molecular structure, FT-IR, and other properties of related compounds like 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate provides insights into the chemical behavior and potential applications of these molecules in material science (Diwaker et al., 2015).

Environmental and Biochemical Research

  • The study of the metabolism of m-cresol by methanogenic cultures, leading to the formation of 4-hydroxy-2-methylbenzoic acid, underscores the role of these compounds in environmental and biochemical processes (Roberts et al., 1990).

Safety And Hazards

Methyl 4-bromo-3-methylbenzoate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It should be stored in a well-ventilated place and kept container tightly closed .

Future Directions

Methyl 4-bromo-3-methylbenzoate may be used in the synthesis of 9-O-(4-carboxybenzyl)berberine . It has also been used in the synthesis and properties of mesogen-jacketed liquid crystalline polymers with asymmetry mesogenic core , indicating potential applications in the field of materials science.

properties

IUPAC Name

methyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZTYNPAPQKIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391150
Record name Methyl 4-bromo-3-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-methylbenzoate

CAS RN

148547-19-7
Record name Methyl 4-bromo-3-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-methylbenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzoic acid (Aldrich 532819, 30 g; 139.5 mmol) in MeOH (600 mL), under N2 was added dropwise thionyl chloride (40.5 mL; 558.0 mmol) over 10 min. The reaction mixture was stirred at RT for 12 hours. The solvents were concentrated and the crude residue was dissolved in EtOAc (700 mL). The organic layer was washed with a saturated aqueous solution of NaHCO3 (200 mL), water (200 mL), brine (200 mL), dried over MgSO4 and concentrated affording the title compound as an orange solid (31.3 g, 98%). 1H NMR (DMSO-d6, 300 MHz) δ 7.96-7.95 (m, 1H), 7.79-7.69 (m, 2H), 3.89 (s, 3H), 2.45 (s, 3H). HPLC (Method A) Rt 4.37 min (Purity: 96.4%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

Into a 10,000-mL 4-necked round-bottom flask was placed a solution of 4-bromo-3-methylbenzoic acid (500 g, 2.33 mol, 1.00 equiv) in methanol (5000 mL). This was followed by the addition of SOCl2 (556 g, 4.67 mol, 2.00 equiv) dropwise with stirring at <10° C. over 120 min. The resulting solution was heated to reflux for 5 h in an oil bath. The resulting mixture was cooled and concentrated under vacuum. This resulted in 535 g (crude) of methyl 4-bromo-3-methylbenzoate as a dark red solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
556 g
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Bromo-3-methylbenzoic acid (10 g) was suspended in methanol (50 ml) containing conc. sulphuric acid (2 ml). The mixture was heated to reflux for 18 h. On addition of 8% NaHCO3 (100 ml) to the cooled reaction, a flocculent solid was filtered off and dried in vacuo at 40°-45° to give the title compound as a liquid which recrystallised on cooling (10.25 g) m.p. 39.5°-40.5°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Bromo-3-methylbenzoic acid (10 g) was suspended in methanol (50 ml) containing conc. sulphuric acid (2 ml). The mixture was heated to reflux for 18 h, On addition of 8% NaHCO3 (100 ml) to the cooled reaction, a flocculent solid was filtered off and dried in vacuo at 40°-45° to give the title compound as a liquid which recrystallised on cooling (10.25 g) m.p. 39.5°-40.5°
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a suspension of 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (125 mL) was added concentrated sulfuric acid (1 mL). The reaction was heated at reflux overnight with a homogeneous solution obtained after several minutes of heating. After cooling, the methanol was removed in vacuo and the residue was dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 10.2 g of title compound as a brown solid, m.p. 41–43° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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